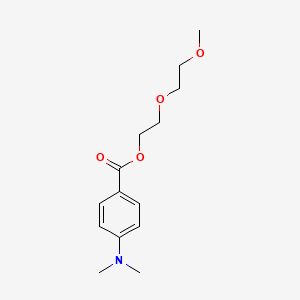
Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester involves several steps. One common method is the esterification of benzoic acid derivatives with 2-(2-methoxyethoxy)ethanol in the presence of a catalyst. The reaction conditions typically include an acidic or basic catalyst, elevated temperatures, and sometimes the use of a solvent to facilitate the reaction . Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The dimethylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester can be compared with other similar compounds, such as:
Benzoic acid, 4-methoxy-, ethyl ester: This compound has a similar ester structure but lacks the dimethylamino group, which may result in different chemical and biological properties.
Benzoic acid, 2,4-dimethoxy-: This compound has two methoxy groups on the aromatic ring, which can influence its reactivity and applications. The uniqueness of this compound lies in its specific functional groups and their combined effects on the compound’s properties and applications.
Eigenschaften
CAS-Nummer |
184642-91-9 |
|---|---|
Molekularformel |
C14H21NO4 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
2-(2-methoxyethoxy)ethyl 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C14H21NO4/c1-15(2)13-6-4-12(5-7-13)14(16)19-11-10-18-9-8-17-3/h4-7H,8-11H2,1-3H3 |
InChI-Schlüssel |
XXCLHVDKGIRKSB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12566642.png)


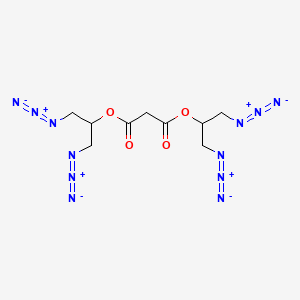

![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)
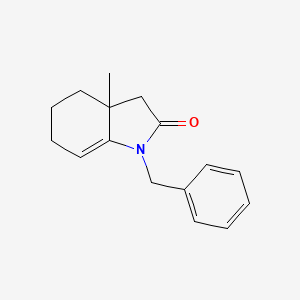

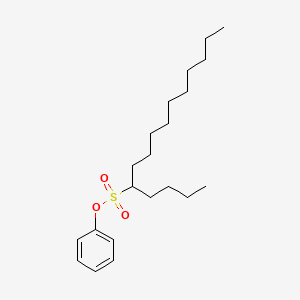
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
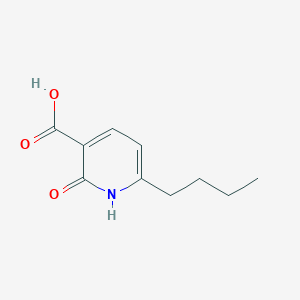
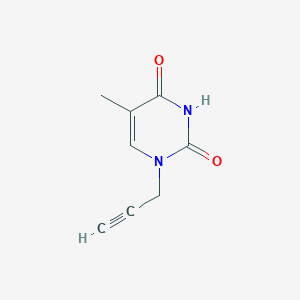
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
